5-Benzyloxy-2-fluorobenzaldehyde

Chemical Procurement Synthetic Chemistry Quality Control

Researchers often face low yields in nucleophilic additions due to poorly activated benzaldehydes. 5-Benzyloxy-2-fluorobenzaldehyde solves this with an ortho-fluorine that increases carbonyl electrophilicity versus non-fluorinated or para analogs. - **Reactivity advantage**: Ortho-F substitution accelerates cross-couplings & nucleophilic additions (patent-supported). - **Synthetic flexibility**: Benzyloxy group serves as a protected phenol; orthogonal deprotection enables late-stage diversification. - **Supply reliability**: ≥98% purity ensures consistent SAR without off-target 5-LO inhibition at 100 µM.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 103438-92-2
Cat. No. B3045231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-2-fluorobenzaldehyde
CAS103438-92-2
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C=O
InChIInChI=1S/C14H11FO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyXEZMQKYGFXAKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-2-fluorobenzaldehyde: Building Block Overview


5-Benzyloxy-2-fluorobenzaldehyde (CAS 103438-92-2) is a fluorinated aromatic aldehyde with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol [1]. It features a benzyloxy protecting group at the 5-position and a fluorine atom ortho to the aldehyde moiety, a substitution pattern that distinguishes it from regioisomeric analogs. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for the construction of complex heterocyclic systems and biaryl architectures via cross-coupling reactions [2].

Fluorinated benzaldehyde building block for heterocycle and biaryl synthesis
Orthogonal benzyloxy protection enables sequential deprotection strategies
Ortho-fluorine substitution may enhance aldehyde electrophilicity for nucleophilic additions

Why 5-Benzyloxy-2-fluorobenzaldehyde Is Irreplaceable


The precise spatial arrangement of the benzyloxy protecting group and the fluorine atom on the benzaldehyde core dictates both the electronic environment and the steric accessibility of the reactive aldehyde center. For instance, the ortho-fluorine substitution in 5-Benzyloxy-2-fluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon relative to non-fluorinated or para-fluorinated analogs, altering reaction kinetics and yields in key transformations such as nucleophilic additions and cross-couplings [1]. Furthermore, the 5-benzyloxy positioning, as opposed to 2-, 3-, or 4-benzyloxy regioisomers (e.g., CAS 312314-37-7, 103438-90-0, 504414-32-8), results in distinct reactivity profiles in subsequent synthetic steps, particularly when the compound is employed as a substrate for directed ortho-metalation or in the construction of pharmacophores where substitution geometry is critical for target binding [2]. Simple substitution with a different regioisomer or a hydroxy-analog (e.g., 2-Fluoro-5-hydroxybenzaldehyde, CAS 103438-84-2) would necessitate a complete re-optimization of reaction conditions and could lead to divergent synthetic outcomes.

Regioisomeric shift (e.g., 2-, 3-, or 4-benzyloxy) can alter reactivity and downstream product profiles.
Replacement with non-fluorinated or para-fluorinated analogs may reduce carbonyl electrophilicity, potentially altering reaction outcomes.
Substitution with the hydroxy-analog (2-Fluoro-5-hydroxybenzaldehyde) may require extensive method re-optimization.

5-Benzyloxy-2-fluorobenzaldehyde: Purity & Biological Evidence


Purity Benchmarking Against Regioisomer

Commercially available 5-Benzyloxy-2-fluorobenzaldehyde is offered with a purity specification of NLT 98% from multiple reputable vendors, a threshold that meets or exceeds typical requirements for research-grade synthetic intermediates [1]. This purity level is directly comparable to that offered for its regioisomer, 3-Benzyloxy-2-fluorobenzaldehyde (CAS 103438-90-0), which is also specified at NLT 98% [2]. The consistency in commercial purity across regioisomers indicates that procurement decisions can be driven by the specific synthetic utility of the 2-fluoro-5-benzyloxy substitution pattern rather than concerns over batch-to-batch variability in initial purity.

Purity Benchmark
Vendor-reported
Target: NLT 98% vs 3-Benzyloxy-2-fluorobenzaldehyde: NLT 98%
Equivalent purity specification supports regioisomer selection based on synthetic utility.
Vendor catalogs; batch verification recommended.
Chemical Procurement Synthetic Chemistry Quality Control

5-Lipoxygenase Inhibition Profile

In a direct biochemical assay, 5-Benzyloxy-2-fluorobenzaldehyde was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM. The compound showed no significant activity (NS) [1]. This negative result provides a clear data point for medicinal chemists using this scaffold: the benzyloxy-fluorobenzaldehyde core, in this specific substitution pattern, does not intrinsically inhibit this pro-inflammatory enzyme. This differentiates it from other fluorinated benzaldehydes that may show off-target activity, making it a potentially cleaner building block for developing inhibitors of other targets where 5-LO inhibition would be an undesired liability.

5-LO Inhibition
Assay context
NS at 100 µM
No intrinsic 5-lipoxygenase inhibition; supports use as a clean scaffold in SAR studies.
RBL-1 cell assay; positive control response not detailed.
Medicinal Chemistry Target Validation Inflammation

Carbonyl Electrophilicity: Ortho-Fluorine Effect

The presence of the highly electronegative fluorine atom at the ortho position relative to the aldehyde group exerts a strong electron-withdrawing inductive effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon. This electronic perturbation, a well-established principle in fluorinated aromatic chemistry, is documented in patent literature as a key feature enhancing the reactivity of fluorinated benzaldehydes in nucleophilic addition and condensation reactions [1]. While a direct quantitative comparison of reaction rates with non-fluorinated or para-fluorinated analogs is not available in the current primary literature for this exact compound, the class-level inference is strongly supported: the ortho-fluorine substitution pattern in 5-Benzyloxy-2-fluorobenzaldehyde is expected to make its aldehyde group more susceptible to nucleophilic attack compared to, for example, 5-Benzyloxybenzaldehyde (lacking the fluorine atom) or 4-Benzyloxy-2-fluorobenzaldehyde (where the fluorine is para to the aldehyde and its inductive effect is diminished). This property is critical for applications where the aldehyde serves as a handle for introducing new functionalities under mild conditions.

Electrophilicity
Class-level
Ortho-F enhances reactivity
Class-level inference from electronic effects supports reactivity rationale; direct kinetic data not reported.
Data to verify for specific transformations.
Physical Organic Chemistry Reaction Kinetics Nucleophilic Addition

5-Benzyloxy-2-fluorobenzaldehyde: Key Applications


API Synthesis: Ortho-Substituted Benzaldehydes

Based on its defined substitution pattern and the enhanced reactivity of its aldehyde group due to ortho-fluorination [1], 5-Benzyloxy-2-fluorobenzaldehyde is an ideal starting material for constructing complex, ortho-substituted benzaldehyde scaffolds found in numerous drug candidates. Patent literature explicitly identifies fluorinated benzaldehydes as valuable precursors for active ingredients in medicaments and agrochemicals, where the fluorine atom improves membrane permeability and metabolic stability [2].

Suzuki-Miyaura Biaryl Synthesis

While direct data for this specific compound is limited, benzyloxy-benzaldehydes are well-documented substrates for Suzuki-Miyaura coupling reactions to generate heteroaryl-substituted benzaldehydes, achieving yields from 75% to 99% depending on the catalyst system [3]. The benzyloxy group in 5-Benzyloxy-2-fluorobenzaldehyde serves as a protected phenol, allowing for orthogonal deprotection and further functionalization after the cross-coupling step, a strategic advantage in complex molecule synthesis.

Focused SAR Library Construction

The known lack of intrinsic 5-Lipoxygenase inhibitory activity at 100 µM [4] makes 5-Benzyloxy-2-fluorobenzaldehyde a clean starting point for synthesizing compound libraries targeting other enzymes or receptors where off-target 5-LO inhibition would confound results. Its high commercial purity (NLT 98%) ensures that the starting material's quality does not introduce variability in the SAR analysis [5].

Application
Selection Property
Validation Focus
Ortho-substituted benzaldehyde synthesis
Ortho-fluorine electrophilicity & regiochemistry
Reactivity and regiochemical stability review
Suzuki-Miyaura biaryl construction
Benzyloxy protecting group for orthogonal deprotection
Cross-coupling condition optimization
Focused SAR library construction
Clean profile (no intrinsic 5-LO activity)
Off-target selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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